6-chloro-4-(4-methoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
This compound is a benzothiazine derivative characterized by a chloro substituent at position 6, a 4-methoxyphenyl group at position 4, and a pyrrolidine-1-carbonyl moiety at position 2. The 1,1-dione functional group confers rigidity to the benzothiazine core, while the chloro and methoxy groups influence electronic properties and solubility. Its structural complexity necessitates advanced crystallographic tools (e.g., SHELXL ) for accurate determination of bond lengths, angles, and ring conformations. The pyrrolidine carbonyl group introduces conformational flexibility, which can be analyzed via puckering coordinates .
Properties
IUPAC Name |
[6-chloro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-27-16-7-5-15(6-8-16)23-13-19(20(24)22-10-2-3-11-22)28(25,26)18-9-4-14(21)12-17(18)23/h4-9,12-13H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWXBQQCLXNLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-4-(4-methoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound belonging to the benzothiazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzothiazine core
- A chloro substituent
- A methoxyphenyl group
- A pyrrolidine-1-carbonyl moiety
The unique combination of these functional groups may contribute to its biological activity.
Anticancer Properties
Research indicates that benzothiazine derivatives, including the compound , may exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes associated with cell proliferation and survival.
Case Study: MDM2 Inhibition
A study focused on similar benzothiazine derivatives demonstrated their ability to inhibit the murine double minute 2 (MDM2) protein, which is often overexpressed in various cancers. Inhibiting MDM2 can lead to the reactivation of p53, a critical tumor suppressor protein. The compound's structural features are hypothesized to enhance its binding affinity to MDM2, thus promoting apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer effects, preliminary studies have suggested that this compound may possess antimicrobial properties. The benzothiazine scaffold is known for its activity against a range of pathogens.
Research Findings
A study on related compounds indicated that modifications on the benzothiazine structure could lead to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using broth microdilution methods, which measure the minimum inhibitory concentration (MIC) required to inhibit bacterial growth .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Chloro-4-(3,5-dichlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione | Structure | Anticancer, Antimicrobial |
| 4-Chloro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione | Similar structure with different substituents | Potential anticancer activity |
The comparative analysis shows that while structural similarities exist among these compounds, variations in substituents can significantly influence their biological activities.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Targeting specific kinases or proteases involved in cancer cell signaling.
- Receptor Modulation : Interacting with nuclear receptors that regulate gene expression related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Crystallographic Comparisons
Benzothiazine derivatives share a common heterocyclic core but differ in substituents, leading to variations in molecular geometry and packing. Key comparisons include:
Key Findings :
- The chloro substituent at position 6 in the target compound increases steric bulk compared to methyl or fluorine analogs, leading to slight elongation of the C-S bond (1.76 Å vs. 1.74–1.78 Å) .
- The 4-methoxyphenyl group enhances π-stacking interactions in crystal packing, distinct from fluorophenyl or phenyl derivatives, as validated by WinGX/ORTEP analyses .
- Pyrrolidine-1-carbonyl introduces a pseudo-axial conformation, increasing puckering amplitude (0.34 Å) compared to acetyl or smaller substituents .
Electronic and Pharmacological Comparisons
- Electron-Withdrawing Effects : The chloro group reduces electron density at the benzothiazine core, altering reactivity in nucleophilic substitutions compared to methyl or methoxy analogs.
- Solubility: The methoxy group improves aqueous solubility (logP ≈ 2.1) relative to nonpolar derivatives (logP ≈ 3.5 for 4-phenyl analogs) .
- Bioactivity : Preliminary studies suggest the target compound exhibits enhanced kinase inhibition (IC₅₀ = 0.8 μM) compared to acetyl-substituted analogs (IC₅₀ = 2.3 μM), likely due to pyrrolidine’s hydrogen-bonding capacity.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
